tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24BrFN2O3. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 2-(2-bromo-4-fluorophenoxy)ethyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Scientific Research Applications
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Future Directions
The potential uses and future directions for this compound would likely depend on its reactivity and any biological activity it might exhibit. It could potentially be used as a building block in the synthesis of more complex molecules, or it could be studied for potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-bromo-4-fluorophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxides and dehalogenated derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
Comparison: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOVQKYSDBXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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